5-(trifluoromethyl)quinolin-4-ol
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Overview
Description
5-(Trifluoromethyl)quinolin-4-ol: is a fluorinated quinoline derivative. Quinoline compounds are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science. The incorporation of a trifluoromethyl group into the quinoline structure often enhances the biological activity and stability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(trifluoromethyl)quinolin-4-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-trifluoromethylaniline with suitable aldehydes or ketones under acidic or basic conditions to form the quinoline ring . Another approach involves the use of cyclization reactions, such as the Pfitzinger reaction, where isatin derivatives react with trifluoromethylated anilines .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 5-(Trifluoromethyl)quinolin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
Chemistry: 5-(Trifluoromethyl)quinolin-4-ol is used as a building block in the synthesis of various complex organic molecules. Its unique structure allows for the development of new materials with specific properties .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules. It is also used in the development of fluorescent probes for imaging applications .
Medicine: The compound has shown promise in medicinal chemistry for the development of new drugs with antimicrobial, antiviral, and anticancer activities. Its fluorinated structure enhances its stability and bioavailability .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and as a component in the formulation of specialty chemicals .
Mechanism of Action
The mechanism of action of 5-(trifluoromethyl)quinolin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, often through hydrophobic interactions and hydrogen bonding. This binding can inhibit the activity of enzymes or modulate receptor functions, leading to various biological effects .
Comparison with Similar Compounds
7-Fluoroquinoline: Another fluorinated quinoline with similar biological activities.
6-Trifluoromethylquinoline: A compound with a trifluoromethyl group at a different position on the quinoline ring.
4-Hydroxyquinoline: A non-fluorinated analog with different chemical properties.
Uniqueness: 5-(Trifluoromethyl)quinolin-4-ol is unique due to the presence of both a hydroxyl group and a trifluoromethyl group on the quinoline ring. This combination enhances its chemical reactivity and biological activity compared to other quinoline derivatives .
Properties
CAS No. |
1261845-42-4 |
---|---|
Molecular Formula |
C10H6F3NO |
Molecular Weight |
213.2 |
Purity |
95 |
Origin of Product |
United States |
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